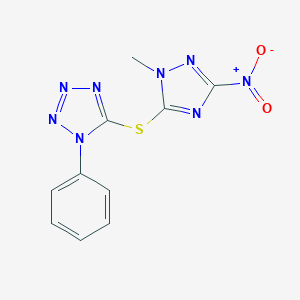
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate, also known as EFCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCP is a piperidine derivative that exhibits interesting biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate is not well understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been reported to activate the GABA-A receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit interesting biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to reduce the level of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO).
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate exhibits several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate also exhibits good stability and solubility in various solvents. However, one of the limitations is that it exhibits low bioavailability and poor pharmacokinetic properties. This makes it challenging to use Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate in in vivo studies and clinical trials.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate. One of the directions is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer. Another direction is to optimize its pharmacokinetic properties by synthesizing analogs and derivatives that exhibit improved bioavailability and metabolic stability. Furthermore, the mechanism of action of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate needs to be further elucidated to understand its full potential in the treatment of various diseases.
Synthesemethoden
The synthesis of Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate involves the condensation of furan-2-carboxylic acid with piperidine-4-carboxylic acid, followed by the esterification of the resulting product with ethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The purity and yield of the final product can be optimized by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been reported to possess anticancer properties and is being investigated as a potential chemotherapeutic agent. Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate has been used as a precursor for the synthesis of other piperidine derivatives that exhibit interesting biological activities.
Eigenschaften
Produktname |
Ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl 1-(furan-2-carbonyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-2-17-13(16)10-5-7-14(8-6-10)12(15)11-4-3-9-18-11/h3-4,9-10H,2,5-8H2,1H3 |
InChI-Schlüssel |
GZBGPLYWYCOXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Kanonische SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)
![4-chloro-3-[(4-ethoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B263301.png)


![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)

